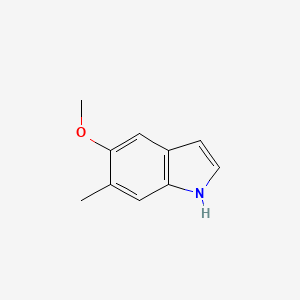

5-Methoxy-6-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-6-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-5-9-8(3-4-11-9)6-10(7)12-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJZGWAVCFDDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499771 | |

| Record name | 5-Methoxy-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3139-10-4 | |

| Record name | 5-Methoxy-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-6-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Nucleus

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules. Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug discovery. Among the vast family of indole derivatives, 5-Methoxy-6-methyl-1H-indole stands out as a key intermediate in the synthesis of a range of pharmacologically active compounds, including those with applications in neurology and oncology. This guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of this important molecule, focusing on the renowned Fischer indole synthesis.

Strategic Approach: The Fischer Indole Synthesis

The Fischer indole synthesis, a classic and versatile method discovered by Hermann Emil Fischer in 1883, remains a highly reliable and frequently employed strategy for the construction of the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a carbonyl compound (an aldehyde or a ketone).[3] The choice of a Brønsted or Lewis acid catalyst is crucial and can significantly influence the reaction's outcome.[1][4]

For the synthesis of this compound, the Fischer indole synthesis offers a direct and efficient pathway. The logical retrosynthetic analysis points to 4-methoxy-3-methylphenylhydrazine as the key precursor, which upon reaction with a suitable two-carbon carbonyl compound, will yield the desired indole.

Diagram 1: Retrosynthetic Analysis of this compound

A simplified retrosynthetic approach for the target indole.

Part I: Synthesis of the Key Precursor: 4-methoxy-3-methylphenylhydrazine

The successful synthesis of the target indole hinges on the availability of the corresponding phenylhydrazine. This section details a reliable method for the preparation of 4-methoxy-3-methylphenylhydrazine from the commercially available 3-methyl-4-methoxyaniline. The process involves a two-step sequence: diazotization of the aniline followed by reduction of the resulting diazonium salt.

Experimental Protocol:

Step 1: Diazotization of 3-methyl-4-methoxyaniline

-

In a well-ventilated fume hood, a solution of 3-methyl-4-methoxyaniline (1.0 eq.) in a suitable aqueous acid (e.g., hydrochloric acid) is prepared and cooled to 0-5 °C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq.) is added dropwise to the aniline solution while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Reduction to 4-methoxy-3-methylphenylhydrazine

-

In a separate reaction vessel, a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, is prepared and cooled.

-

The cold diazonium salt solution is then added slowly to the reducing agent solution, again maintaining a low temperature.

-

Upon completion of the addition, the reaction mixture is stirred for a specified period to allow for the complete reduction of the diazonium salt to the corresponding hydrazine.

-

The resulting phenylhydrazine, often obtained as a salt, can be isolated by filtration and purified by recrystallization.

Diagram 2: Synthesis of 4-methoxy-3-methylphenylhydrazine

Two-step conversion of the aniline to the key hydrazine intermediate.

Part II: The Fischer Indole Cyclization

With the 4-methoxy-3-methylphenylhydrazine in hand, the final and crucial step is the Fischer indole cyclization. This involves the reaction with a suitable carbonyl compound, in this case, acetaldehyde or a synthetic equivalent, under acidic conditions to construct the indole ring.

Causality Behind Experimental Choices:

The choice of acetaldehyde as the carbonyl partner is dictated by the desired substitution pattern of the final indole. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a[5][5]-sigmatropic rearrangement. The use of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in a suitable solvent, is essential to promote the key rearrangement and subsequent cyclization and aromatization steps. The reaction temperature is a critical parameter that needs to be carefully controlled to ensure efficient cyclization while minimizing potential side reactions.

Experimental Protocol:

-

A mixture of 4-methoxy-3-methylphenylhydrazine (1.0 eq.) and a suitable acid catalyst (e.g., polyphosphoric acid or a solution of sulfuric acid in ethanol) is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

-

Acetaldehyde (or a stable equivalent such as paraldehyde) (1.0-1.2 eq.) is added to the mixture.

-

The reaction mixture is heated to a specific temperature (typically reflux) and maintained for a period sufficient to ensure complete reaction, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it into a mixture of ice and a suitable base (e.g., sodium hydroxide solution) to neutralize the acid.

-

The crude product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude this compound is then purified, typically by column chromatography on silica gel, followed by recrystallization to afford the pure product.[5]

Diagram 3: Fischer Indole Synthesis Mechanism

Key steps in the acid-catalyzed formation of the indole ring.

Part III: Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical characterization. The following table summarizes the expected spectroscopic data for the target compound, based on data for structurally similar molecules.

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons on the indole ring, a singlet for the C6-methyl group, a singlet for the C5-methoxy group, and a broad singlet for the N-H proton. The chemical shifts and coupling constants will be characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for all ten carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the methyl carbon, and the methoxy carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₁NO, MW: 161.20 g/mol ).[6] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C-O stretching of the methoxy group. |

Conclusion

This technical guide has outlined a comprehensive and reliable synthetic strategy for the preparation of this compound, a valuable building block in medicinal chemistry. By employing the classic Fischer indole synthesis, researchers can access this important scaffold in a controlled and efficient manner. The detailed protocols for the synthesis of the key phenylhydrazine precursor and the final cyclization step, coupled with a thorough understanding of the underlying reaction mechanisms, provide a solid foundation for the successful synthesis and characterization of this target molecule. Adherence to sound experimental practices and careful purification are paramount to obtaining a high-purity product suitable for further applications in drug discovery and development.

References

- 1. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum [chemicalbook.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 5. benchchem.com [benchchem.com]

- 6. This compound | CAS#:3139-10-4 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-6-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Substituted Indole Scaffold

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural backbone of a vast array of natural products, neurotransmitters (e.g., serotonin), and synthetic drugs.[1] Its electron-rich bicyclic system allows for diverse functionalization, leading to compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The introduction of substituents such as methoxy and methyl groups can profoundly modulate the electronic properties, lipophilicity, and steric profile of the indole ring. The methoxy group, being an electron-donating group, generally enhances the nucleophilicity of the indole core, influencing its reactivity in chemical synthesis and its interaction with biological targets.[3]

This guide provides a comprehensive technical overview of the chemical properties of a specific, yet under-documented, derivative: 5-Methoxy-6-methyl-1H-indole (CAS 3139-10-4) . Due to the limited availability of direct experimental data for this specific isomer in peer-reviewed literature, this document will leverage established principles of indole chemistry and comparative data from closely related isomers to provide a robust and scientifically grounded resource for researchers.

Core Molecular and Physical Properties

This compound is an aromatic heterocyclic organic compound. Its structure features the characteristic indole bicyclic system, with a methoxy (-OCH₃) group at the 5-position and a methyl (-CH₃) group at the 6-position of the benzene ring.[4]

Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 3139-10-4 | [4][5][6] |

| Molecular Formula | C₁₀H₁₁NO | [5][6] |

| Molecular Weight | 161.20 g/mol | [5][6] |

| Appearance | Typically a colorless to pale yellow solid or liquid | [4] |

| Canonical SMILES | Cc1cc2c(cc1OC)NC=C2 | - |

| InChI Key | Not readily available | - |

Physicochemical Properties: A Comparative Analysis

Direct experimental data for the melting and boiling points of this compound are not widely reported. However, by examining related isomers, we can estimate its expected physical state and boiling range.

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| This compound | 3139-10-4 | Not Available | 296.5 ± 20.0 at 760 mmHg [6] |

| 5-Methoxyindole | 1006-94-6 | 52-55 | 176-178 (17 mmHg) |

| 5-Methoxy-2-methylindole | 1076-74-0 | 86-88 | - |

| 5-Methoxy-7-methyl-1H-indole | 61019-05-4 | Not Available | - |

| 6-Methoxy-5-methyl-1H-indole | 1071973-95-9 | Not Available | - |

| 5,6-dimethoxy-7-methyl-1H-indole | Not Available | 76-80 | -[7] |

The presence of both methoxy and methyl groups is expected to result in a higher melting and boiling point compared to the parent 5-methoxyindole due to increased molecular weight and van der Waals forces.

Solubility Profile

-

Water: Expected to be sparingly soluble to insoluble, a common characteristic of indole derivatives.

-

Organic Solvents: The methoxy and methyl substituents enhance its lipophilicity, suggesting good solubility in common organic solvents such as ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and chlorinated solvents.[4] When preparing stock solutions, it is advisable to start with solvents like DMSO or ethanol.

Synthesis of this compound

While specific published protocols for this compound are scarce, its synthesis can be reliably approached using classic indole synthetic methodologies. The Fischer Indole Synthesis is a robust and widely used method for constructing indoles from phenylhydrazines and carbonyl compounds.[8]

Proposed Synthetic Pathway via Fischer Indole Synthesis

A logical and efficient route to this compound involves the reaction of (4-methoxy-3-methylphenyl)hydrazine with a suitable acetaldehyde equivalent, followed by acid-catalyzed cyclization.

Caption: Proposed Fischer Indole Synthesis route for this compound.

Detailed Experimental Protocol (Representative)

Objective: To synthesize this compound from (4-methoxy-3-methylphenyl)hydrazine.

Materials:

-

(4-methoxy-3-methylphenyl)hydrazine hydrochloride

-

Acetaldehyde dimethyl acetal

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate solvent system

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (4-methoxy-3-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

-

Add acetaldehyde dimethyl acetal (1.1 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting hydrazine is consumed.

-

Remove the solvent under reduced pressure to yield the crude hydrazone.

-

-

Cyclization (Indolization):

-

Caution: This step should be performed in a well-ventilated fume hood.

-

To a separate flask, add polyphosphoric acid (PPA) (10-20x the weight of the hydrazone) and heat to 80-90°C.

-

Add the crude hydrazone from the previous step portion-wise to the hot PPA with vigorous stirring. A brief exotherm may be observed.

-

Maintain the reaction temperature at 90-100°C for 1-2 hours. Monitor the reaction by TLC (eluent: 3:1 Hexanes:Ethyl Acetate).

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elute the final product.

-

Combine the pure fractions and remove the solvent to yield this compound.

-

Spectroscopic and Analytical Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR (in CDCl₃, 500 MHz):

-

δ ~8.0-8.2 ppm (br s, 1H): N-H proton of the indole ring.

-

δ ~7.1 ppm (s, 1H): H-4 proton. The singlet nature arises from the absence of ortho-coupling partners.

-

δ ~7.0 ppm (s, 1H): H-7 proton.

-

δ ~6.9-7.0 ppm (m, 1H): H-2 proton, likely a triplet or doublet of doublets due to coupling with H-3 and N-H.

-

δ ~6.4 ppm (m, 1H): H-3 proton.

-

δ 3.8-3.9 ppm (s, 3H): Methoxy (-OCH₃) protons.

-

δ 2.3-2.4 ppm (s, 3H): Methyl (-CH₃) protons.

-

-

¹³C NMR (in CDCl₃, 125 MHz):

-

δ ~155 ppm: C-5 (carbon attached to the methoxy group).

-

δ ~132 ppm: C-7a.

-

δ ~129 ppm: C-3a.

-

δ ~125 ppm: C-6 (carbon attached to the methyl group).

-

δ ~123 ppm: C-2.

-

δ ~112 ppm: C-7.

-

δ ~102 ppm: C-3.

-

δ ~100 ppm: C-4.

-

δ ~56 ppm: Methoxy (-OCH₃) carbon.

-

δ ~16 ppm: Methyl (-CH₃) carbon.

-

Mass Spectrometry (MS)

-

Method: Electron Ionization (EI)

-

Expected Molecular Ion (M⁺): m/z = 161.08, corresponding to the molecular formula C₁₀H₁₁NO.

-

Key Fragmentation Pattern: A significant fragment at m/z = 146 (M-15) is expected, corresponding to the loss of a methyl radical from the molecular ion.

Infrared (IR) Spectroscopy

-

~3400 cm⁻¹: N-H stretching, characteristic of the indole amine.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching (from methyl and methoxy groups).

-

~1620-1450 cm⁻¹: C=C stretching within the aromatic and pyrrole rings.

-

~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.

-

~1050-1020 cm⁻¹: Symmetric C-O-C stretching of the methoxy group.

Caption: A standard workflow for the purification and characterization of this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the electron-rich nature of the indole ring, which is further activated by the electron-donating methoxy group.

Electrophilic Substitution

The indole nucleus is highly susceptible to electrophilic attack, with the C-3 position being the most nucleophilic and kinetically favored site of reaction. The electron-donating methoxy group at C-5 enhances this reactivity.

-

Vilsmeier-Haack Reaction: Reaction with phosphorus oxychloride and dimethylformamide (DMF) is expected to yield the 3-formyl derivative, this compound-3-carbaldehyde.

-

Mannich Reaction: Reaction with formaldehyde and a secondary amine (e.g., dimethylamine) will likely produce the corresponding gramine analogue at the C-3 position.

-

Alkylation/Acylation: Friedel-Crafts type reactions can occur at the C-3 position under appropriate conditions.

Stability

-

Oxidative Stability: Indoles, particularly electron-rich ones, are susceptible to oxidation. Exposure to air and light over prolonged periods can lead to the formation of colored impurities. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[9]

-

pH Stability: The indole ring is generally unstable in strong acidic conditions, which can lead to polymerization or degradation. While necessary for some reactions like the Fischer synthesis, prolonged exposure or harsh acidic workups should be avoided. The compound is more stable under neutral or basic conditions.

-

Thermal Stability: The compound has a relatively high predicted boiling point, suggesting good thermal stability for short periods, such as during purification by distillation under reduced pressure.

Caption: Generalized reactivity of the this compound core.

Potential Biological Activity and Applications

While no specific biological studies on this compound have been identified, the structural motif is of significant interest in medicinal chemistry.

-

Neuropharmacology: The indole core is central to the structure of serotonin. Methoxy-substituted indoles, such as 5-methoxytryptamine, are known to be potent agonists at serotonin receptors.[10] A structurally related compound, 5-Methoxy-6-methyl-2-aminoindane (MMAI), is a selective serotonin releasing agent.[11] This suggests that this compound could serve as a valuable scaffold for developing novel ligands targeting the serotonergic system.

-

Antimicrobial and Anticancer Research: The indole scaffold is present in numerous compounds with demonstrated antimicrobial and anticancer activities.[1] The specific substitution pattern of 5-methoxy and 6-methyl groups provides a unique electronic and steric profile that could be exploited in the design of new therapeutic agents. This compound is an excellent starting material for further derivatization to explore these potential activities.

Safety and Handling

No specific toxicology data is available for this compound. Standard laboratory safety precautions for handling chemical reagents should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[9]

Conclusion

This compound is a valuable, albeit understudied, member of the methoxy-indole family. While direct experimental data remains limited, its chemical properties can be reliably inferred from established principles and comparison with related isomers. Its synthesis is accessible through standard methodologies like the Fischer indole synthesis, and its reactivity is dominated by the electron-rich nature of the indole core. The structural similarity to known neuroactive compounds makes it a compelling starting point for further research in drug discovery, particularly in the fields of neuropharmacology and oncology. This guide provides a foundational framework for researchers to synthesize, characterize, and further explore the potential of this intriguing molecule.

References

- 1. 1H-Indole, 5-methoxy- [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. soc.chim.it [soc.chim.it]

- 4. CAS 3139-10-4: 1H-Indole, 5-methoxy-6-methyl- | CymitQuimica [cymitquimica.com]

- 5. This compound - CAS:3139-10-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound | CAS#:3139-10-4 | Chemsrc [chemsrc.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. benchchem.com [benchchem.com]

- 9. goldbio.com [goldbio.com]

- 10. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 11. MMAI - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 5-Methoxy-6-methyl-1H-indole: A Technical Guide for Researchers

Foreword

Molecular Structure and its Spectroscopic Implications

The substitution pattern of 5-Methoxy-6-methyl-1H-indole dictates its unique electronic and magnetic environment, which in turn governs its interaction with various spectroscopic techniques. The electron-donating methoxy group at the C5 position and the weakly electron-donating methyl group at the C6 position on the benzene ring, along with the pyrrole moiety, create a distinct spectroscopic fingerprint. Understanding this structure is key to interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following predictions for ¹H and ¹³C NMR spectra are based on the analysis of substituent effects and data from related indole derivatives.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic, pyrrolic, methoxy, and methyl protons. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) are detailed in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| N-H | ~8.0 - 8.2 | Broad Singlet | - | Typical for indole N-H protons, subject to solvent and concentration effects. |

| H4 | ~7.1 - 7.2 | Singlet | - | Positioned between two substituents, expected to be a singlet. |

| H7 | ~6.9 - 7.0 | Singlet | - | Ortho to a methyl group, likely a singlet. |

| H2 | ~7.0 - 7.1 | Triplet or Doublet of Doublets | J ≈ 2.5-3.0 Hz | Coupled to H3 and N-H. |

| H3 | ~6.4 - 6.5 | Triplet or Doublet of Doublets | J ≈ 2.5-3.0 Hz | Coupled to H2 and N-H. |

| -OCH₃ | ~3.8 - 3.9 | Singlet | - | Characteristic chemical shift for an aryl methoxy group. |

| -CH₃ | ~2.3 - 2.4 | Singlet | - | Typical chemical shift for an aryl methyl group. |

Expert Insights: The singlets for H4 and H7 are a key diagnostic feature arising from the substitution pattern, which eliminates ortho and meta proton-proton couplings for these positions. The precise chemical shifts and multiplicities of H2 and H3 can be influenced by the solvent and may require 2D NMR techniques like COSY for unambiguous assignment.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The electron-donating methoxy group will shield ortho and para carbons, while the indole nitrogen will influence the chemical shifts of the pyrrole ring carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~123 - 125 | Influenced by the nitrogen atom. |

| C3 | ~102 - 104 | Shielded by the nitrogen atom. |

| C3a | ~128 - 130 | Bridgehead carbon. |

| C4 | ~110 - 112 | Shielded by the methoxy group (para). |

| C5 | ~154 - 156 | Directly attached to the electronegative oxygen. |

| C6 | ~118 - 120 | Influenced by both methoxy and methyl groups. |

| C7 | ~111 - 113 | Shielded by the nitrogen atom. |

| C7a | ~131 - 133 | Bridgehead carbon. |

| -OCH₃ | ~55 - 56 | Typical for an aryl methoxy carbon. |

| -CH₃ | ~16 - 18 | Typical for an aryl methyl carbon. |

Experimental Workflow: NMR Data Acquisition A detailed protocol for acquiring high-quality NMR data is crucial for structural verification.

The Emergence of 5-Methoxy-6-methyl-1H-indole: A Technical Guide to its Synthesis, Characterization, and Therapeutic Potential

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Among the myriad of substituted indoles, 5-Methoxy-6-methyl-1H-indole has emerged as a significant scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of this compound. While a singular "discovery" event for this specific molecule is not prominently documented, its history is intrinsically linked to the broader exploration of methoxy-substituted indoles in drug design. This guide will delve into the established synthetic routes, detailed spectroscopic characterization, and the burgeoning interest in its application in medicinal chemistry, particularly in the development of novel anti-cancer agents and serotonergic modulators.

Introduction: The Significance of Methoxy-Methyl Indoles

The indole ring system is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The introduction of methoxy and methyl groups to the indole core can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic distribution, thereby influencing its interaction with biological targets.[2] The specific substitution pattern of a methoxy group at the 5-position and a methyl group at the 6-position has been of particular interest in the design of compounds targeting the central nervous system and in oncology.[3][4] This guide focuses on the synthesis, characterization, and therapeutic landscape of this compound (CAS No. 3139-10-4).[5]

Historical Context and Discovery

Synthesis and Methodologies

The synthesis of this compound can be achieved through various established indole synthesis methodologies. A plausible and commonly employed route is the Fischer indole synthesis. The general principle involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine with an aldehyde or ketone.

Hypothetical Fischer Indole Synthesis Protocol

This protocol outlines a potential synthetic route based on the well-established Fischer indole synthesis.

Step 1: Preparation of 4-Methoxy-3-methylphenylhydrazine

The synthesis would commence with the diazotization of 4-methoxy-3-methylaniline, followed by reduction of the resulting diazonium salt to yield the corresponding hydrazine.

Step 2: Formation of the Phenylhydrazone and Cyclization

The prepared 4-methoxy-3-methylphenylhydrazine would then be reacted with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, to form the intermediate phenylhydrazone. Subsequent treatment with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) would induce cyclization and aromatization to afford this compound.

Experimental Workflow: Fischer Indole Synthesis

Caption: A generalized workflow for the Fischer indole synthesis of this compound.

Structural Characterization and Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a dedicated crystal structure for this specific compound is not widely published, data from closely related analogs can provide valuable insights into its expected spectroscopic properties.

Spectroscopic Data Summary

The following table summarizes the predicted and reported spectroscopic data for this compound and its close analogs.

| Spectroscopic Technique | Predicted/Reported Data for this compound and Analogs |

| ¹H NMR (CDCl₃, 500 MHz) | Predicted for this compound: δ ~7.8 (s, 1H, NH), ~7.1 (s, 1H, Ar-H), ~6.9 (s, 1H, Ar-H), ~6.4 (m, 1H, Ar-H), ~3.8 (s, 3H, OCH₃), ~2.3 (s, 3H, CH₃). Reported for 5-Methoxy-3-methyl-1H-indole: δ 7.79 (s, 1H), 7.25 (d, J = 8.7 Hz, 1H), 7.03 (d, J = 2.3 Hz, 1H), 6.97 (s, 1H), 6.87 (dd, J = 8.7, 2.4 Hz, 1H), 3.90 (s, 3H), 2.33 (s, 3H).[6] |

| ¹³C NMR (CDCl₃, 125 MHz) | Predicted for this compound: Aromatic carbons in the range of δ 100-155 ppm, OCH₃ at ~56 ppm, and CH₃ at ~16 ppm. Reported for 5-Methoxy-3-methyl-1H-indole: δ 154.01, 131.53, 128.75, 122.53, 112.18, 111.74, 111.58, 100.81, 56.05, 9.81.[6] |

| Mass Spectrometry (EI) | Predicted Molecular Ion (M⁺): m/z 161.08. Reported for 5-Methoxy-2-methylindole: M⁺ at m/z 161.[7] Reported for 5-Methoxyindole: M⁺ at m/z 147.[8][9][10] |

| Infrared (IR) | Characteristic peaks expected for N-H stretching (~3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether). |

Biological Activity and Therapeutic Applications

The 5-methoxy-6-methyl indole scaffold is a key component in several biologically active molecules, indicating the therapeutic potential of its derivatives.

Anti-Cancer Activity: Methuosis Induction

Recent research has identified a derivative of this compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP), as a potent inducer of a non-apoptotic form of cell death called methuosis.[4] Methuosis is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, ultimately leading to cell death.[4] This discovery has opened a new avenue for cancer therapy, particularly for tumors that are resistant to conventional apoptosis-inducing chemotherapeutics.[4]

Signaling Pathway: MOMIPP-Induced Methuosis

Caption: Simplified diagram of MOMIPP-induced methuosis in cancer cells.

Serotonergic Modulation

As previously mentioned, the related compound 5-Methoxy-6-methyl-2-aminoindane (MMAI) demonstrates high selectivity for the serotonin transporter (SERT).[3] This suggests that derivatives of this compound could be valuable leads in the development of novel antidepressants and other drugs targeting the serotonergic system. The 5-methoxy group is a common feature in many serotonergic psychedelics and other centrally acting agents.[11][12]

Conclusion and Future Perspectives

While the discovery of this compound may not be marked by a single historical event, its importance as a versatile building block in medicinal chemistry is undeniable. Its synthesis is achievable through established methodologies, and its derivatives have shown significant promise in oncology and neuroscience. Future research should focus on the continued exploration of novel derivatives of this scaffold, elucidating their mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic profiles for potential clinical applications. The unique biological activities associated with this substitution pattern underscore the value of continued investigation into the vast chemical space of substituted indoles.

References

- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. soc.chim.it [soc.chim.it]

- 3. MMAI - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | CAS#:3139-10-4 | Chemsrc [chemsrc.com]

- 6. rsc.org [rsc.org]

- 7. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum [chemicalbook.com]

- 8. mzCloud – 5 Methoxyindole [mzcloud.org]

- 9. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H-Indole, 5-methoxy- [webbook.nist.gov]

- 11. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide on the Potential Biological Activities of the 5-Methoxy-6-methyl-1H-indole Scaffold

Executive Summary: The indole nucleus is a cornerstone of medicinal chemistry, serving as a "privileged scaffold" in numerous natural products and synthetic drugs.[1][2][3][4] The specific isomer, 5-Methoxy-6-methyl-1H-indole, remains underexplored in dedicated biological studies. However, by analyzing its structural components—the indole core, the 5-methoxy electron-donating group, and the 6-methyl group—we can extrapolate a rich profile of potential therapeutic activities. This guide synthesizes data from closely related analogs and foundational chemical principles to illuminate the potential of this scaffold in neuropharmacology, oncology, and infectious disease. We provide an in-depth analysis of likely mechanisms of action, detailed experimental protocols for validation, and a forward-looking perspective for researchers and drug development professionals.

The this compound Scaffold: A Structural Overview

The indole ring system is bioisosteric to tryptophan, allowing it to interact with a vast array of biological targets.[3][5] The therapeutic potential of any indole derivative is heavily modulated by the nature and position of its substituents. In the case of this compound, the two key substituents are poised to significantly influence its biological profile:

-

5-Methoxy Group: The methoxy group at the 5-position is strongly electron-donating, increasing the electron density of the indole ring system. This modification enhances reactivity and can profoundly influence binding affinity to biological targets.[1][5] Methoxy-activated indoles are prevalent in compounds targeting serotonin receptors, microtubules, and various kinases.[5][6][7]

-

6-Methyl Group: The methyl group at the 6-position adds lipophilicity, which can enhance membrane permeability and oral bioavailability. Its steric bulk and electronic contributions can fine-tune receptor binding and metabolic stability. The presence of methyl groups on the indole nucleus has been linked to potent antimicrobial and anticancer activities in various analogs.[8][9]

The combination of these two groups on the indole scaffold suggests a molecule with multifaceted potential, meriting investigation across several therapeutic domains.

Potential Biological Activities and Mechanistic Insights

Based on extensive data from structurally related compounds, we can project three primary areas of biological activity for the this compound core.

Neuropharmacological Potential: A Serotonergic Modulator

The indole scaffold is the backbone of the neurotransmitter serotonin (5-hydroxytryptamine). Methoxy-substituted tryptamines are well-known for their potent activity at serotonin receptors.[10][11]

Causality of Experimental Choice: The close structural similarity of the 5-methoxy-indole core to serotonin and known psychedelic compounds like 5-MeO-DMT makes serotonin receptor interaction a primary hypothesis.[10] A crucial analog, 5-Methoxy-6-methyl-2-aminoindane (MMAI), is a highly selective serotonin-releasing agent (SSRA) with demonstrated antidepressant effects in preclinical models.[12] MMAI shows over 100-fold selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT).[12] This strongly suggests that the 5-methoxy-6-methyl substitution pattern on an indole-like framework is highly conducive to potent and selective serotonergic activity. The this compound scaffold could serve as a precursor for novel SSRAs or direct serotonin receptor agonists/antagonists with potential applications in treating depression and anxiety.[12]

Proposed Signaling Pathway: Serotonin Receptor Activation

The diagram below illustrates a simplified pathway where a ligand based on the title scaffold could act as a 5-HT1A receptor agonist, a common target for anxiolytic and antidepressant drugs.[10]

Caption: Simplified pathway for 5-HT1A receptor activation.

Anticancer Potential: A Cytotoxic Agent

Indole derivatives are a rich source of anticancer drug candidates, with marketed drugs like Vincristine and Indomethacin featuring the indole core.[5][13] Specifically, methoxy-substituted indoles have shown potent activity as vascular-disrupting agents and tubulin polymerization inhibitors.[6]

Causality of Experimental Choice: The compound OXi8006, a 2-aryl-3-aroyl-6-methoxyindole, is a potent inhibitor of tubulin assembly.[6] Structure-activity relationship studies on this class revealed that methoxy substitution on the indole ring is critical for cytotoxicity. For instance, a derivative with a 7-methoxy group (compound 36 ) was comparable to OXi8006 in both cytotoxicity and tubulin inhibition.[6] Furthermore, indolequinones bearing a 5-methoxy group have been developed as hypoxia-selective cytotoxins.[14] Other methoxy-methyl indole derivatives have shown potent antiproliferative effects on pancreatic cancer cells by inhibiting the PI3K/AKT pathway.[15] This body of evidence suggests that the this compound scaffold is a promising starting point for developing novel anticancer agents, potentially acting through tubulin dynamics or kinase inhibition.

Quantitative Data: Cytotoxicity of Related Methoxyindole Analogs

The following table summarizes the in vitro cytotoxicity of related indole compounds, demonstrating the potency conferred by the methoxy-indole scaffold.

| Compound Scaffold | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 2-Aryl-3-aroyl-7-methoxyindole (36 ) | SK-OV-3 (Ovarian) | < 1 | Tubulin Inhibition | [6] |

| 2-Aryl-3-aroyl-7-methoxyindole (36 ) | NCI-H460 (Lung) | < 1 | Tubulin Inhibition | [6] |

| 2-Aryl-3-aroyl-7-methoxyindole (36 ) | DU-145 (Prostate) | < 1 | Tubulin Inhibition | [6] |

| 5-Methoxy-indole-dione (ES936) | MIA PaCa-2 (Pancreatic) | 0.108 | NQO1 Inhibition | [15] |

| 5-Methoxy-indole-dione (ES936) | BxPC-3 (Pancreatic) | 0.365 | NQO1 Inhibition | [15] |

| 5-Chloro-indole-carboxamide (5f ) | Various | 0.029 (Mean GI₅₀) | EGFR Inhibition | [16] |

Antimicrobial Potential

The global rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Indole itself is an intercellular signaling molecule in bacteria, and its derivatives have shown significant antimicrobial properties.[9]

Causality of Experimental Choice: Studies have shown that methylated indoles, specifically 5-methylindole, possess direct bactericidal activity against a range of Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and antibiotic-tolerant persister cells.[9][17] The mechanism is thought to involve disruption of the bacterial cell membrane and potentiation of existing antibiotics like aminoglycosides.[9] Given that the this compound scaffold contains a methyl group, it is highly plausible that it or its derivatives could exhibit similar antimicrobial effects. Synthesized derivatives of 4,6-dimethoxy-1H-indole have also demonstrated good antibacterial activity.[13]

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of the this compound scaffold, a series of standardized, self-validating in vitro assays are required.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol assesses the ability of a test compound to inhibit cancer cell proliferation. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells serves as a quantitative measure of cell viability.

Workflow Diagram: MTT Assay for Cytotoxicity Screening

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus [PeerJ] [peerj.com]

- 10. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 12. MMAI - Wikipedia [en.wikipedia.org]

- 13. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]

The Multifaceted Mechanisms of Action of 5-Methoxy-6-methyl-1H-indole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Indole Scaffold and the Significance of Methoxy and Methyl Substitutions

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the core structure of a vast number of biologically active natural products and synthetic drugs.[1] Its bicyclic structure, consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring, provides a template for designing ligands that can interact with a wide array of biological targets with high affinity and specificity.[1][2] The therapeutic potential of indole-containing small molecules is vast, with reported activities spanning anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[3][4]

The strategic placement of substituents on the indole ring can profoundly modulate the molecule's physicochemical properties, such as its electronic profile, lipophilicity, and steric hindrance, thereby fine-tuning its pharmacological activity. This guide focuses on derivatives of the 5-Methoxy-6-methyl-1H-indole core, a substitution pattern that has garnered significant interest in drug discovery. The electron-donating methoxy group at the 5-position and the methyl group at the 6-position can significantly influence the molecule's interaction with target proteins, leading to diverse and potent biological activities.

This technical guide provides an in-depth exploration of the known mechanisms of action of this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to support their discovery and development efforts. We will delve into the specific molecular targets and signaling pathways modulated by these compounds, supported by quantitative data and detailed experimental protocols to enable the validation and further exploration of their therapeutic potential.

Part 1: Known Mechanisms of Action and Biological Targets

While a single, universal mechanism of action for all this compound derivatives does not exist, distinct classes of these compounds have been shown to exert their effects through specific molecular interactions. The following sections detail the primary mechanisms identified to date.

Modulation of Serotonergic Systems: Selective Serotonin Releasing Agents and Receptor Agonists

A prominent and well-characterized mechanism of action for certain amino-substituted derivatives of the 5-methoxy-6-methyl-indole core is the modulation of the serotonin (5-hydroxytryptamine, 5-HT) system. A key example is 5-Methoxy-6-methyl-2-aminoindane (MMAI) , a compound structurally related to the core of interest. MMAI acts as a highly selective serotonin releasing agent (SSRA).[5]

Mechanism of Action:

SSRAs like MMAI interact with the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[5] Instead of blocking reuptake like selective serotonin reuptake inhibitors (SSRIs), SSRAs reverse the direction of the transporter, causing a significant efflux of serotonin into the synapse.[5] This surge in synaptic serotonin leads to the activation of various postsynaptic 5-HT receptors, resulting in a range of physiological and behavioral effects. MMAI exhibits over 100-fold selectivity for SERT over the dopamine transporter (DAT), highlighting its specificity.[5]

The behavioral effects of MMAI in preclinical models, such as hypolocomotion and a specific behavioral syndrome, are consistent with enhanced serotonergic neurotransmission and can be blocked by inhibitors of serotonin synthesis, further confirming its mechanism.[6]

Signaling Pathway:

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MMAI - Wikipedia [en.wikipedia.org]

- 6. Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan PMID: 7925587 | MCE [medchemexpress.cn]

An In-Depth Technical Guide to the Pharmacology and Toxicology of 5-Methoxy-6-methyl-1H-indole

A Roadmap for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxy-6-methyl-1H-indole is a substituted indole derivative with a structural resemblance to known psychoactive and neuroactive compounds. While direct pharmacological and toxicological data on this specific molecule are scarce in publicly available literature, its chemical architecture suggests a potential for interaction with various biological targets, particularly within the central nervous system. This guide provides a comprehensive overview of the predicted pharmacology and toxicology of this compound, drawing upon structure-activity relationships (SAR) from closely related analogs. It further outlines a systematic approach for its synthesis, characterization, and evaluation, serving as a foundational resource for researchers and drug development professionals interested in exploring its therapeutic potential and risk profile.

Introduction: The Indole Scaffold in Neuropharmacology

The indole ring system is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules, natural products, and synthetic drugs.[1] Its ability to participate in various non-covalent interactions allows it to bind to a wide array of biological receptors.[1] The introduction of methoxy and methyl substituents to the indole core, as in this compound, can significantly modulate its electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic characteristics. This guide will navigate the anticipated biological landscape of this novel compound.

Synthesis and Chemical Characterization

The synthesis of this compound can be approached through various established methods for indole ring formation. A plausible synthetic route, adapted from known procedures for substituted indoles, is outlined below.[2][3]

Proposed Synthetic Pathway

A potential synthetic route could involve the Fischer indole synthesis or a palladium-catalyzed cyclization. For instance, a plausible route could start from a substituted aniline and a corresponding ketone or aldehyde.

Caption: Proposed Fischer indole synthesis route for this compound.

Experimental Protocol: Synthesis of 5-hydroxy-6-methoxyindole (as a related example)

The following protocol for a structurally similar compound provides a template for potential synthesis.[3]

-

(E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene (9.4 g, 28.5 mmol) is suspended in methanol (300 mL).

-

10% palladium on activated carbon (water content, 50%) (3.09 g) is added to the suspension.

-

The mixture is stirred under a hydrogen atmosphere for 3 hours.

-

The catalyst is removed by filtration through celite and washed with methanol.

-

The filtrate is concentrated under vacuum.

-

The resulting residue is purified by silica gel column chromatography (n-heptane:ethyl acetate = 3:1 to 3:7).

-

The target fractions are concentrated under vacuum to yield the final product.

Predicted Pharmacology: A Structure-Activity Relationship (SAR) Analysis

Due to the lack of direct studies on this compound, its pharmacological profile is predicted based on the known activities of structurally similar compounds, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and 5-methoxy-6-methyl-2-aminoindane (MMAI).[4][5]

Primary Target: Serotonin Receptors

Many methoxyindole derivatives exhibit high affinity for serotonin (5-HT) receptors.[6][7] 5-MeO-DMT, for example, is a potent non-selective serotonin receptor agonist.[5] The 5-methoxy group is a key feature for potent 5-HT receptor activity.[7]

Table 1: Receptor Binding Affinities of Related Methoxyindole Analogs

| Compound | Receptor | Binding Affinity (Ki, nM) / Functional Activity (EC50, nM) | Reference |

| 5-MeO-DMT | 5-HT1A | EC50 = 25.6 (Gi BRET) | [7] |

| 5-MeO-DMT | 5-HT2A | EC50 = 3.87 | [6] |

| MMAI | SERT | >100-fold selectivity over DAT | [4] |

| 5-Methoxytryptamine (5-MT) | 5-HT2A | EC50 = 0.503 | [6] |

Potential Mechanism of Action: Serotonergic Modulation

Based on its structural similarity to known serotonin receptor agonists and releasing agents, this compound is predicted to modulate serotonergic neurotransmission. Its primary mechanism could involve direct agonism at various 5-HT receptor subtypes, particularly 5-HT1A and 5-HT2A, or interaction with the serotonin transporter (SERT).[4][7]

Caption: Hypothetical signaling pathway for this compound.

Predicted Toxicology: A Precautionary Overview

The toxicological profile of this compound is unknown. However, insights can be drawn from related compounds. For instance, some serotonin-releasing agents have been associated with neurotoxicity.[4]

Potential for Serotonin Syndrome

Compounds that significantly increase synaptic serotonin levels can induce serotonin syndrome, a potentially life-threatening condition. Given the predicted serotonergic activity of this compound, this is a critical safety consideration.

Genotoxicity and Carcinogenicity

The indole nucleus itself is not typically associated with genotoxicity. However, the metabolic fate of the specific substituents could lead to reactive intermediates. Standard assays (e.g., Ames test, micronucleus assay) would be necessary to assess this risk.

Table 2: Toxicological Data for Related Methoxyindole Analogs

| Compound | Finding | Species/System | Reference |

| MMAI | No serotonergic neurotoxicity with acute or chronic administration alone. | Animals | [4] |

| MMAI + d-amphetamine | Dose-dependent serotonergic neurotoxicity. | Animals | [4] |

| 5-Methoxyindole | Causes skin and serious eye irritation; may cause respiratory irritation. | GHS Classification | [8][9] |

Proposed Experimental Workflows for Characterization

A systematic evaluation of this compound is essential to elucidate its pharmacological and toxicological properties.

In Vitro Pharmacological Profiling

Caption: Workflow for in vitro pharmacological characterization.

In Vitro Toxicological Assessment

A tiered approach to in vitro toxicology is recommended, starting with cytotoxicity assays in relevant cell lines (e.g., neuronal cells, hepatocytes).

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [10]

-

Cell Seeding: Seed selected cell lines (e.g., SH-SY5Y neuroblastoma) in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.[10]

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium and treat the cells for a specified duration (e.g., 24, 48 hours).[10]

-

MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50).

Conclusion and Future Directions

This compound represents an unexplored area of neuropharmacology. Based on the extensive knowledge of related methoxyindole derivatives, this compound is predicted to interact with the serotonergic system and warrants further investigation. The experimental workflows outlined in this guide provide a robust framework for its systematic evaluation. Future research should focus on its synthesis, in vitro pharmacological and toxicological profiling, and subsequent in vivo studies to determine its therapeutic potential and safety profile. The insights gained from such studies will not only elucidate the specific properties of this compound but also contribute to the broader understanding of structure-activity relationships within the diverse class of indole-based neuroactive compounds.

References

- 1. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. 5-hydroxy-6-methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 4. MMAI - Wikipedia [en.wikipedia.org]

- 5. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 7. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. carlroth.com [carlroth.com]

- 10. benchchem.com [benchchem.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Chemistry and Application of Substituted Indoles

Introduction: The Enduring Significance of the Indole Scaffold

The indole, a deceptively simple bicyclic aromatic heterocycle, represents one of the most vital structural motifs in the fields of chemistry and pharmacology. Comprising a benzene ring fused to a pyrrole ring, this scaffold is not merely a synthetic curiosity but a cornerstone of biology. It forms the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and the plant growth hormone auxin.[1][2] This prevalence in nature has made the indole a "privileged scaffold," a term describing molecular frameworks that are capable of binding to a wide variety of biological receptors.[3][4][5][6][7]

The true power of the indole nucleus, however, is realized through its substitution. The strategic placement of functional groups around the indole core dramatically modulates its electronic properties, steric profile, and biological activity. This versatility has allowed scientists to develop a vast arsenal of indole derivatives with applications ranging from anticancer and antiviral therapies to advanced materials.[1][8][9][10] This guide offers a comprehensive exploration of substituted indoles, designed for researchers and drug development professionals. We will delve into the fundamental principles of indole reactivity, survey both classical and modern synthetic strategies, and examine their profound impact on medicinal chemistry, supported by detailed protocols and mechanistic insights.

Chapter 1: The Indole Core: Electronic Structure and Inherent Reactivity

To effectively manipulate the indole scaffold, one must first understand its electronic nature. The fusion of the electron-rich pyrrole ring with the benzene ring creates a 10 π-electron aromatic system. The lone pair of electrons on the nitrogen atom actively participates in this aromatic system, leading to a significant electron density within the pyrrole moiety.

This electron distribution is not uniform. Molecular orbital calculations and experimental evidence confirm that the C3 position bears the highest electron density, making it the most nucleophilic and, therefore, the primary site for electrophilic aromatic substitution.[11] When the C3 position is blocked, electrophilic attack often occurs at the C2 position. The benzene portion of the molecule is less reactive towards electrophiles than the pyrrole ring. However, under specific conditions, particularly with the use of modern C-H functionalization techniques, the C4, C5, C6, and C7 positions can be selectively modified.[12][13][14][15]

Chapter 2: Constructing the Core: Key Synthetic Methodologies for the Indole Scaffold

The assembly of the indole ring system has been a central theme in organic synthesis for over a century. A multitude of named reactions have been developed, each with its own set of advantages and substrate scopes.

Classical Indole Syntheses

These methods form the bedrock of indole chemistry and are still widely used today.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is arguably the most famous and versatile method for indole synthesis.[16][17] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[18][19] The choice of acid catalyst can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids like ZnCl₂ and BF₃.[17][18][20]

The mechanism proceeds through several key steps:

-

Formation of the arylhydrazone from the corresponding arylhydrazine and carbonyl compound.

-

Tautomerization to an enamine intermediate.

-

A crucial, irreversible[1][1]-sigmatropic rearrangement that breaks the N-N bond.[16][19]

-

Rearomatization and cyclization to form an aminal.

-

Elimination of ammonia to yield the final aromatic indole.[18]

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Modern Transition-Metal Catalyzed Syntheses

While classical methods are robust, modern chemistry has introduced powerful transition-metal-catalyzed reactions that offer milder conditions, greater functional group tolerance, and novel bond disconnections.

Hegedus Indole Synthesis

This method utilizes a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[21][22] It is a powerful technique for constructing indoles from pre-functionalized anilines and has been applied in the synthesis of complex natural products.[23]

Larock Indole Synthesis

The Larock synthesis is a highly versatile palladium-catalyzed annulation of 2-haloanilines with internal alkynes. This reaction allows for the construction of highly substituted indoles in a single step and demonstrates excellent regioselectivity and functional group compatibility.

Sonogashira Coupling-Cyclization

A popular two-step, one-pot methodology involves the Sonogashira cross-coupling of an o-haloaniline with a terminal alkyne, followed by a base- or metal-catalyzed intramolecular cyclization to form the indole ring.[24] This approach is particularly useful for synthesizing 2-substituted indoles.

| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Core Advantages |

| Fischer | Arylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acid | Highly versatile, widely applicable, readily available starting materials.[18][20] |

| Hegedus | o-Alkenyl Aniline | Pd(II) salts (e.g., Pd(OAc)₂) | Efficient for specific substitution patterns, used in total synthesis.[21][23] |

| Larock | 2-Haloaniline, Alkyne | Pd catalyst (e.g., Pd(OAc)₂), Ligand | Excellent for highly substituted indoles, good functional group tolerance. |

| Sonogashira | 2-Haloaniline, Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | Convergent, good for 2-substituted indoles, mild conditions.[24] |

| Caption: Comparison of major indole synthesis methodologies. |

Chapter 3: Functionalization of the Indole Ring

Once the indole core is formed, its periphery can be decorated with a vast array of functional groups.

C-H Functionalization

Direct C-H functionalization has revolutionized indole chemistry by allowing for the formation of C-C and C-X bonds without the need for pre-functionalized starting materials like haloindoles.[13] These reactions, often catalyzed by transition metals like palladium, rhodium, or iridium, can be directed to specific positions.[14][25] By attaching a directing group (DG) to the indole nitrogen, the metal catalyst can be guided to activate a specific C-H bond (e.g., at C2, C4, or C7), enabling site-selective arylation, alkylation, or acylation.[12][15]

Caption: General workflow for directed C-H functionalization of indoles.

Cross-Coupling Reactions

Traditional cross-coupling reactions remain a mainstay for indole functionalization. Bromo- or iodoindoles are excellent substrates for a variety of palladium-catalyzed reactions:

-

Suzuki Coupling: With boronic acids to form C-C bonds (arylation).

-

Heck Coupling: With alkenes to form C-C bonds (alkenylation).

-

Sonogashira Coupling: With terminal alkynes to form C-C bonds (alkynylation).[26]

-

Buchwald-Hartwig Amination: With amines to form C-N bonds.

These reactions provide reliable and predictable pathways to complex substituted indoles.[27]

Chapter 4: The Role of Substituted Indoles in Drug Discovery

The structural features of the indole ring—its planarity, aromaticity, and hydrogen-bonding capability (N-H)—make it an exceptional pharmacophore for interacting with biological targets.[4]

Indoles as Anticancer Agents

Indole derivatives are among the most important classes of anticancer agents, acting through diverse mechanisms.[8][28][29][30][31]

-

Tubulin Polymerization Inhibitors: The vinca alkaloids (vincristine, vinblastine), derived from natural indoles, are classic examples.[8] Synthetic indoles have been designed to bind to the colchicine site on tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[32][33]

-

Kinase Inhibitors: Many kinase inhibitors, such as Sunitinib, feature an oxindole (a close relative) or indole core that targets the ATP-binding site of protein kinases involved in cancer cell signaling.

-

HDAC Inhibitors: Some indole derivatives act as histone deacetylase (HDAC) inhibitors, representing a form of epigenetic therapy.[28]

| Drug Name (or Class) | Therapeutic Area | Mechanism of Action |

| Vincristine | Cancer | Binds to tubulin, inhibiting microtubule formation.[34] |

| Sunitinib | Cancer (Kidney, GIST) | Multi-targeted tyrosine kinase inhibitor. |

| Indomethacin | Inflammation/Pain | Non-selective COX inhibitor.[1] |

| Sumatriptan | Migraine | 5-HT (serotonin) receptor agonist. |

| Delavirdine | HIV/AIDS | Non-nucleoside reverse transcriptase inhibitor.[6] |

| Arbidol (Umifenovir) | Influenza | Viral entry and membrane fusion inhibitor.[6] |

| Caption: Selected examples of FDA-approved drugs containing an indole scaffold.[8] |

Indoles as Antiviral and Antimicrobial Agents

The indole scaffold is a critical component in the development of agents against infectious diseases.

-

Antiviral: Delavirdine is an FDA-approved non-nucleoside reverse transcriptase inhibitor for HIV treatment.[6] Arbidol is a broad-spectrum antiviral used against influenza viruses.[6] Researchers are actively exploring indole derivatives as inhibitors of other viral targets, including proteases and integrases, for viruses like HCV and HIV.[3][7][35]

-

Antimicrobial: Indole derivatives have shown significant promise as both antibacterial and antifungal agents.[36][37] They can disrupt bacterial cell division, inhibit biofilm formation, or interfere with essential metabolic pathways.[38][39] Recent studies have identified indole derivatives effective against drug-resistant strains like MRSA and Candida albicans.[38][40]

Chapter 5: Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

Objective: To synthesize 2-phenylindole from phenylhydrazine and acetophenone.

Materials:

-

Phenylhydrazine (1.0 eq)

-

Acetophenone (1.0 eq)

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) (catalytic to excess)

-

Ethanol (solvent)

-

Hydrochloric acid (for hydrochloride salt formation, optional)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in absolute ethanol. Add a few drops of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of starting materials. The phenylhydrazone may precipitate from the solution.

-

Cyclization: Remove the ethanol under reduced pressure. To the crude hydrazone, add polyphosphoric acid (approx. 10 times the weight of the hydrazone).

-

Heat the reaction mixture to 150-180°C with vigorous stirring for 1-3 hours. The reaction progress should be monitored by TLC.

-

Work-up: Allow the mixture to cool to approximately 80-100°C and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 2-phenylindole.

-

Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: C3-Alkylation of Indole (Friedel-Crafts Type)

Objective: To synthesize 3-benzylindole from indole and benzyl bromide.

Materials:

-

Indole (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Dimethylformamide (DMF, solvent)

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (base, 1.5 eq)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Water

Procedure:

-

In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve indole (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add the base (e.g., NaH, portion-wise) to the solution and stir for 30 minutes at 0°C. The formation of the indolyl anion will occur.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. Note: N-alkylation can be a competing side reaction. Reaction conditions can be tuned to favor C3 vs. N1 alkylation.

-

Work-up: Quench the reaction by slowly adding water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired C3-alkylated product from any N-alkylated byproduct and starting material.

Conclusion and Future Outlook

The substituted indole is a timeless scaffold that continues to fuel innovation in chemistry and medicine. While classical syntheses remain valuable, the future lies in the development of more efficient, atom-economical, and sustainable methods. The continued expansion of C-H functionalization, photoredox catalysis, and enzymatic synthesis will grant access to previously unattainable chemical space. In drug discovery, the challenge will be to leverage this synthetic power to design next-generation indole-based therapeutics that can overcome drug resistance, offer novel mechanisms of action, and address unmet medical needs in oncology, neurodegenerative diseases, and infectious diseases. The versatility and proven track record of substituted indoles ensure they will remain a central focus of research for decades to come.

References

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. chemijournal.com [chemijournal.com]

- 3. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 4. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Review of indole, A versatile pharmacophoric moiety - Curr Trends Pharm Pharm Chem [ctppc.org]

- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. soc.chim.it [soc.chim.it]

- 14. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scienceinfo.com [scienceinfo.com]

- 17. testbook.com [testbook.com]

- 18. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 19. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]

- 22. wikiwand.com [wikiwand.com]

- 23. thieme-connect.com [thieme-connect.com]

- 24. mdpi.com [mdpi.com]

- 25. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]

- 26. researchgate.net [researchgate.net]

- 27. Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]

- 30. Indole Derivatives as Anticancer Agents for Breast Cancer Therapy...: Ingenta Connect [ingentaconnect.com]

- 31. eurekaselect.com [eurekaselect.com]

- 32. tandfonline.com [tandfonline.com]

- 33. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]

- 35. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 36. eurekaselect.com [eurekaselect.com]

- 37. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 38. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria (2024) | Nishtha Chandal [scispace.com]

- 39. journals.asm.org [journals.asm.org]

- 40. Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methoxy-6-methyl-1H-indole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] This guide focuses on the synthetically important derivative, 5-Methoxy-6-methyl-1H-indole (CAS No. 3139-10-4). This molecule, with its specific substitution pattern, offers a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex therapeutic agents. This document provides a comprehensive overview of its chemical identity, synthesis strategies, and known applications, designed to empower researchers in their drug discovery and development endeavors.

Chemical Identity and Properties

IUPAC Name: this compound[2][3]

Molecular Formula: C₁₀H₁₁NO[2]

Molecular Weight: 161.20 g/mol [2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | [2] |

| Molecular Weight | 161.20 g/mol | [2] |

Synthesis of this compound